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Abstract

BRD5080 is a novel small-molecule probe that acts as a potent positive allosteric modulator
(PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor
predominantly expressed on immune cells and is genetically linked to several autoimmune and
inflammatory diseases, including inflammatory bowel disease (IBD).[2][3] BRD5080 enhances
the receptor's sensitivity to its endogenous ligand (protons), thereby potentiating downstream
signaling cascades. This modulation of GPR65 activity, particularly on the IBD-associated risk
variant 1231L, leads to altered cytokine and chemokine profiles in immune cells, suggesting a
therapeutic potential for BRD5080 in inflammatory conditions.[2][3] This document provides a
comprehensive overview of the mechanism of action of BRD5080, detailing its molecular
target, signaling pathway, and functional effects, supported by available quantitative data and
experimental methodologies.

Molecular Target and Binding Mechanism

BRD5080's primary molecular target is the G protein-coupled receptor 65 (GPR65), also known
as T-cell death-associated gene 8 (TDAGS8).[4] Unlike an orthosteric agonist that binds to the
same site as the endogenous ligand, BRD5080 functions as a positive allosteric modulator.
This means it binds to a distinct site on the GPR65 receptor, inducing a conformational change
that increases the affinity and/or efficacy of the endogenous ligand, which for GPR65 are
extracellular protons (low pH).[4]
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This allosteric modulation is crucial as it allows for a fine-tuning of the receptor's activity in
response to physiological changes in the microenvironment, such as the acidic conditions often
found at sites of inflammation.[2]

GPR65 Signaling Pathway

GPRG65 is coupled to the Gas protein subunit.[5] Upon activation by protons, GPR65 facilitates
the exchange of GDP for GTP on the Gas subunit, leading to its dissociation from the By
subunits. The activated Gas then stimulates adenylyl cyclase (AC), which catalyzes the
conversion of ATP to cyclic adenosine monophosphate (CAMP). cAMP acts as a second
messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates
the transcription factor cAMP-responsive element binding protein (CREB), which translocates
to the nucleus and modulates the transcription of target genes, including those involved in
inflammatory responses.[6]

The potentiation of this pathway by BRD5080 leads to an enhanced GPR65-dependent
production of cAMP.[1]
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Caption: GPRG65 Signaling Pathway Activated by Protons and Modulated by BRD5080.

Quantitative Data

The following table summarizes the quantitative data available for BRD5080 and related
compounds from the study by Neale et al. This data highlights the potency of BRD5080 in
modulating GPR65 activity.

Compound Assay Type Cell Line Parameter Value Reference
) Data not
cAMP Reconstituted ] )
BRD5080 ) EC50 available in [2]
Production HelLa cells
abstract
] Data not
cAMP Reconstituted ) ]
BRD5075 ] EC50 available in [2]
Production HelLa cells
abstract
Murine Induces
cAMP )
BTB09089 ] macrophages - increased [2]
Production
and T cells cAMP

Note: Specific EC50 values for BRD5080 are not available in the public abstracts. Access to
the full publication by Neale et al. is required for this detailed quantitative data.

Functional Effects on Cytokine Signaling

A key consequence of BRD5080-mediated GPR65 activation is the modulation of cytokine and
chemokine expression in immune cells, particularly in dendritic cells. The study by Neale et al.
demonstrated that a related chemical probe, BRD5075, alters cytokine and chemokine
programs.[3] Specifically, treatment with the probe led to a suppression of inflammatory
pathways. In both wild-type and I231L variant-expressing bone marrow-derived dendritic cells
(BMDCs), genes for inflammatory cytokines (e.g., 1112b, Il1b, Tnf) and chemokines (e.g., Ccl7,
Ccl2, Cxcll) were downregulated.[2]

This anti-inflammatory effect underscores the therapeutic potential of targeting GPR65 with
positive allosteric modulators like BRD5080.
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Caption: Experimental Workflow for Assessing BRD5080's Effect on Cytokine Expression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
mechanism of action of BRD5080, based on standard laboratory practices and information

from the cited literature.

cAMP Production Assay
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This assay is used to quantify the intracellular accumulation of cyclic AMP following GPR65
activation.

Principle: The assay typically utilizes a competitive immunoassay format or a reporter system.
In the presence of cCAMP from the cell lysate, there is a decrease in the signal generated from a
labeled cAMP competitor, or an increase in signal from a cAMP-sensitive reporter.

Protocol:

e Cell Culture: HeLa cells with CRISPR-mediated knockout of endogenous GPR65 are

reconstituted with wild-type or variant (1231L) human GPR65.[2] Cells are seeded in 384-well
plates and cultured overnight.

Compound Treatment: Cells are treated with various concentrations of BRD5080 or a vehicle
control (e.g., DMSO).

Lysis and Detection: After incubation, cells are lysed. The intracellular cCAMP concentration is
then measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or

ELISA-based kits).[7][8]

o Data Analysis: The signal is measured using a plate reader. A standard curve is generated
using known concentrations of CAMP. The concentration of cCAMP in the cell lysates is
determined from the standard curve, and dose-response curves for BRD5080 are plotted to
determine the EC50 value.

G Protein Recruitment Assay

To confirm direct interaction with the GPR65 receptor, a G protein recruitment assay is
employed.

Principle: This assay measures the recruitment of G proteins to the activated GPCR. The mini-
G (mG) protein technology, which uses engineered cytosolic G proteins with a split-luciferase
reporter, is a suitable method.[2]

Protocol:
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e Cell Line: A stable cell line co-expressing GPR65 and the mini-G protein-split-luciferase
reporter system is used.

o Compound Treatment: Cells are treated with BRD5080 or a control.

» Signal Detection: Upon G protein recruitment to the activated GPR65, the split-luciferase
fragments come into proximity, generating a luminescent signal that is measured with a
luminometer.

» Data Analysis: The increase in luminescence indicates G protein recruitment, confirming that
BRD5080 engages the GPR65 receptor.

Cytokine and Chemokine Profiling

This experiment assesses the functional downstream effects of BRD5080 on immune cell
signaling.

Principle: Multiplex bead array technology (e.g., Luminex) or RNA sequencing can be used to
simultaneously measure the levels of multiple cytokines and chemokines produced by immune
cells.[9][10]

Protocol:

o Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) from wild-type
and GPR65 1231L knock-in mice are cultured. The cells are then treated with BRD5080 or a
vehicle control (DMSO) for a specified period.

o Sample Collection: For protein analysis, the cell culture supernatant is collected. For gene
expression analysis, the cells are lysed, and RNA is extracted.

o Multiplex Bead Array (for protein): The supernatant is incubated with a mixture of beads,
each coated with an antibody specific for a different cytokine or chemokine. A secondary
detection antibody is added, and the samples are analyzed using a Luminex instrument.

* RNA Sequencing (for gene expression): Extracted RNA is converted to cDNA, and
sequencing libraries are prepared. The libraries are then sequenced, and the resulting data
is analyzed to determine the differential expression of cytokine and chemokine genes.
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o Data Analysis: The concentrations of cytokines and chemokines or the relative gene
expression levels are compared between the BRD5080-treated and control groups to identify
changes in the inflammatory profile.

Conclusion

BRD5080 represents a significant tool for studying the biology of GPR65 and its role in
inflammatory diseases. Its mechanism as a positive allosteric modulator allows for the
potentiation of the endogenous proton-sensing signaling pathway, leading to a Gas-cAMP-
PKA-CREB cascade. The functional consequence of this modulation is a significant alteration
of the cytokine and chemokine landscape in immune cells, favoring a less inflammatory state.
The detailed experimental protocols provided herein offer a framework for further investigation
into BRD5080 and other GPR65 modulators, paving the way for potential therapeutic
applications in autoimmune and inflammatory disorders. Further research, including access to
the complete dataset from pivotal studies, will be crucial for a more comprehensive
understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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